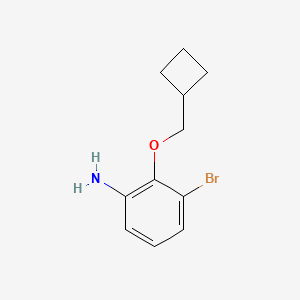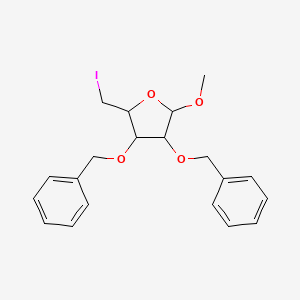
(2S,3R,4R)-3,4-Bis(benzyloxy)-2-(iodomethyl)-5-methoxyoxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2,3-di-O-benzyl-5-deoxy-5-iodo-D-xylofuranoside is a synthetic compound with the molecular formula C20H23IO4 and a molecular weight of 454.3 g/mol. This compound is a derivative of D-xylofuranoside and is characterized by the presence of benzyl and iodine substituents. It is primarily used in the field of antiviral pharmaceutical research.
Métodos De Preparación
The synthesis of methyl 2,3-di-O-benzyl-5-deoxy-5-iodo-D-xylofuranoside typically involves multiple steps. One common synthetic route starts with the protection of the hydroxyl groups of D-xylofuranoside using benzyl groups. This is followed by the iodination of the 5-deoxy position. Industrial production methods may involve large-scale synthesis in cGMP (current Good Manufacturing Practice) facilities to ensure high purity and quality.
Análisis De Reacciones Químicas
Methyl 2,3-di-O-benzyl-5-deoxy-5-iodo-D-xylofuranoside undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The compound can undergo reduction reactions to remove the iodine atom.
Oxidation Reactions: The benzyl groups can be oxidized to form corresponding benzaldehyde derivatives.
Common reagents used in these reactions include nucleophiles for substitution, reducing agents such as sodium borohydride for reduction, and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Methyl 2,3-di-O-benzyl-5-deoxy-5-iodo-D-xylofuranoside has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential antiviral properties and its interactions with biological molecules.
Medicine: Research focuses on its potential use in antiviral therapies.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of methyl 2,3-di-O-benzyl-5-deoxy-5-iodo-D-xylofuranoside involves its interaction with viral components, potentially inhibiting viral replication. The molecular targets and pathways involved are still under investigation, but it is believed that the compound interferes with the viral life cycle, thereby reducing viral load.
Comparación Con Compuestos Similares
Methyl 2,3-di-O-benzyl-5-deoxy-5-iodo-D-xylofuranoside can be compared with other similar compounds such as:
Methyl 5-deoxy-2,3-O-isopropylidene-beta-D-ribofuranoside: Another synthetic derivative used in biomedical research.
2,3,5-Tri-O-benzyl-D-ribose: A compound with similar benzyl protection but different functional groups.
The uniqueness of methyl 2,3-di-O-benzyl-5-deoxy-5-iodo-D-xylofuranoside lies in its specific substitution pattern and its potential antiviral properties, which distinguish it from other similar compounds.
Propiedades
Fórmula molecular |
C20H23IO4 |
|---|---|
Peso molecular |
454.3 g/mol |
Nombre IUPAC |
2-(iodomethyl)-5-methoxy-3,4-bis(phenylmethoxy)oxolane |
InChI |
InChI=1S/C20H23IO4/c1-22-20-19(24-14-16-10-6-3-7-11-16)18(17(12-21)25-20)23-13-15-8-4-2-5-9-15/h2-11,17-20H,12-14H2,1H3 |
Clave InChI |
BTMDXQFGSXFKDC-UHFFFAOYSA-N |
SMILES canónico |
COC1C(C(C(O1)CI)OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


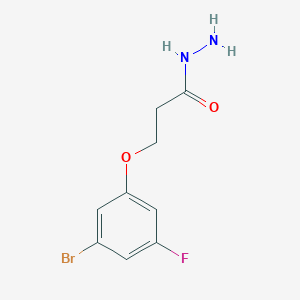
![(2S)-2-[(4-Chlorobenzoyl)oxy]propanoic acid](/img/structure/B12085376.png)
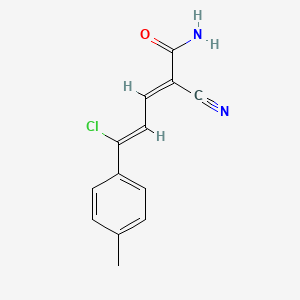
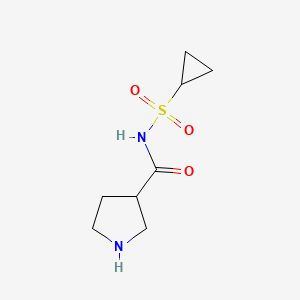


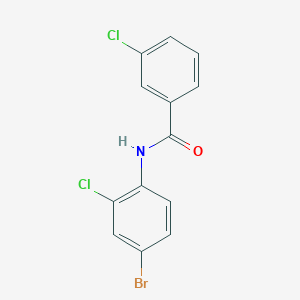
![Propanoic acid, 3-chloro-2,2-dimethyl-, 4-[(2,5-dioxo-4-imidazolidinylidene)methyl]phenyl ester](/img/structure/B12085402.png)
![N-[2-[5-acetamido-1,2-dihydroxy-6-oxo-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B12085407.png)


